N-(4-bromophenyl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(4-BROMOPHENYL)-6-(4-FLUOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines
Preparation Methods
The synthesis of N-(4-BROMOPHENYL)-6-(4-FLUOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in the formation of highly functionalized thiazolo[3,2-b][1,2,4]triazole, triazolo[1,5-a]pyrimidine, and triazolo[3,4-b][1,3,4]thiadiazine . The reaction conditions are mild, and the yields are excellent, making this an efficient and straightforward synthetic route.
Chemical Reactions Analysis
N-(4-BROMOPHENYL)-6-(4-FLUOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of corresponding oxides, while reduction reactions can yield reduced derivatives of the compound .
Scientific Research Applications
This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it has been explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation . Additionally, its unique structural features make it a valuable candidate for the development of new materials with specific properties, such as thermal stability and insensitivity to external stimuli .
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-6-(4-FLUOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with molecular targets and pathways within cells. This compound is known to inhibit specific enzymes and receptors, leading to the disruption of cellular processes essential for cancer cell survival and proliferation . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(4-BROMOPHENYL)-6-(4-FLUOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with other similar compounds, such as thiazolo[3,2-b][1,2,4]triazole, triazolo[1,5-a]pyrimidine, and triazolo[3,4-b][1,3,4]thiadiazine These compounds share similar structural features but differ in their specific substituents and functional groups
Properties
Molecular Formula |
C18H15BrFN5OS |
---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C18H15BrFN5OS/c1-10-22-23-18-25(10)24-15(11-2-6-13(20)7-3-11)16(27-18)17(26)21-14-8-4-12(19)5-9-14/h2-9,15-16,24H,1H3,(H,21,26) |
InChI Key |
GSFIYJRYAKUIHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=C(C=C3)Br)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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